molecular formula C11H5Cl5N2O B2804105 4,5-dichloro-2-(2,3,6-trichlorobenzyl)pyridazin-3(2H)-one CAS No. 303033-93-4

4,5-dichloro-2-(2,3,6-trichlorobenzyl)pyridazin-3(2H)-one

Cat. No.: B2804105
CAS No.: 303033-93-4
M. Wt: 358.42
InChI Key: WJCBNLYRBWYSDA-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(2,3,6-trichlorobenzyl)pyridazin-3(2H)-one: is a synthetic organic compound that belongs to the pyridazinone class of chemicals This compound is characterized by the presence of multiple chlorine atoms attached to both the benzyl and pyridazinone moieties

Scientific Research Applications

4,5-Dichloro-2-(2,3,6-trichlorobenzyl)pyridazin-3(2H)-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules

    Biology: Researchers study the biological activity of this compound to understand its effects on living organisms. It may be used in assays to investigate its potential as a bioactive agent.

    Medicine: The compound is explored for its potential therapeutic properties. It may be evaluated for its efficacy in treating certain diseases or conditions.

    Industry: In industrial applications, the compound may be used as an intermediate in the production of agrochemicals, pharmaceuticals, or other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-2-(2,3,6-trichlorobenzyl)pyridazin-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3,6-trichlorobenzyl chloride and 4,5-dichloropyridazin-3(2H)-one.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Solvent: Common solvents used in the reaction include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the reactants and promote the reaction.

    Temperature: The reaction is typically conducted at elevated temperatures, ranging from 80°C to 120°C, to ensure complete conversion of the starting materials to the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-(2,3,6-trichlorobenzyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium thiolate.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to form corresponding hydrolyzed products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium thiolate in ethanol.

    Hydrolysis: Hydrochloric acid in water, sodium hydroxide in water.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives, and hydrolysis can lead to the formation of corresponding acids or alcohols.

Mechanism of Action

The mechanism of

Properties

IUPAC Name

4,5-dichloro-2-[(2,3,6-trichlorophenyl)methyl]pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl5N2O/c12-6-1-2-7(13)9(15)5(6)4-18-11(19)10(16)8(14)3-17-18/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCBNLYRBWYSDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)CN2C(=O)C(=C(C=N2)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl5N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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